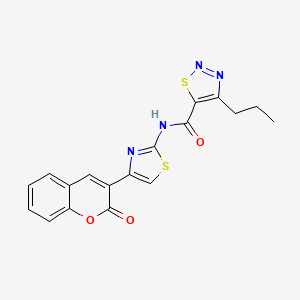
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H14N4O3S2 and its molecular weight is 398.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
The molecular formula for this compound is C17H16N4O3S, with a molecular weight of approximately 356.40 g/mol. The structure includes a thiadiazole ring, which is often associated with various pharmacological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against a range of bacteria and fungi. A study reported that thiadiazole derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Mycobacterium tuberculosis . This suggests that this compound may also possess similar activities.
Anticancer Potential
The anticancer effects of thiadiazole derivatives have been explored extensively. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) and the activation of caspases . In vitro studies indicated that some thiadiazole compounds could inhibit cell proliferation in several cancer cell lines with IC50 values ranging from 10 to 50 µM .
Anti-parasitic Activity
Thiadiazole derivatives have also been evaluated for their anti-parasitic properties. A recent study synthesized several new compounds and assessed their activity against parasites responsible for tropical diseases such as malaria and leishmaniasis. Some derivatives exhibited effective EC50 values below 10 µM, indicating strong potential as therapeutic agents against these diseases .
The mechanisms by which this compound exerts its biological effects are believed to involve:
- Inhibition of Enzymatic Activity : Many thiadiazoles inhibit key enzymes in metabolic pathways essential for pathogen survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of pro-apoptotic proteins.
- Modulation of ROS Levels : By altering ROS levels within cells, these compounds can affect cell survival and proliferation.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
-
Study on Antimicrobial Efficacy : A series of thiadiazole compounds were tested against Staphylococcus aureus, showing promising results with MIC values significantly lower than conventional antibiotics .
Compound MIC (µg/mL) Compound A 0.5 Compound B 1.0 Compound C 0.25 -
Cancer Cell Line Studies : In a study assessing the cytotoxic effects on breast cancer cell lines, a related compound exhibited an IC50 value of 20 µM after 48 hours of treatment .
Cell Line IC50 (µM) MCF7 20 MDA-MB-231 15
科学研究应用
Anticancer Activity
Recent studies indicate that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds structurally related to N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide have been evaluated for their efficacy against various cancer cell lines. A review highlighted that thiazole derivatives can induce apoptosis in cancer cells, with some showing IC50 values as low as 2.58 μM against human cancer cell lines .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | HCT-15 | 2.58 | |
| Compound B | NCI-H322 | 4.74 | |
| Compound C | MCF7 | 3.10 |
Antimicrobial Properties
Thiazole derivatives have also been explored for their antimicrobial activities. The synthesis of novel compounds based on the thiazole moiety has shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a study synthesized various thiazolidinone derivatives and tested them for antibacterial activity, indicating a potential role for this compound in developing new antimicrobial agents .
Anticonvulsant Activity
Thiazole-based compounds have been investigated for their anticonvulsant properties as well. Research has shown that certain thiazole derivatives can effectively reduce seizure activity in animal models. For instance, a study highlighted that specific thiazole-containing compounds exhibited significant anticonvulsant effects comparable to established medications like sodium valproate .
Table 2: Anticonvulsant Activity of Thiazole Derivatives
属性
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c1-2-5-12-15(27-22-21-12)16(23)20-18-19-13(9-26-18)11-8-10-6-3-4-7-14(10)25-17(11)24/h3-4,6-9H,2,5H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUETZXKKLFVNNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













